N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14814862
InChI: InChI=1S/C21H18ClN3O2/c1-24-13-18(16-4-2-3-5-17(16)21(24)27)20(26)23-9-11-25-10-8-14-6-7-15(22)12-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,26)
SMILES:
Molecular Formula: C21H18ClN3O2
Molecular Weight: 379.8 g/mol

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14814862

Molecular Formula: C21H18ClN3O2

Molecular Weight: 379.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C21H18ClN3O2
Molecular Weight 379.8 g/mol
IUPAC Name N-[2-(6-chloroindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide
Standard InChI InChI=1S/C21H18ClN3O2/c1-24-13-18(16-4-2-3-5-17(16)21(24)27)20(26)23-9-11-25-10-8-14-6-7-15(22)12-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,26)
Standard InChI Key BOSYROSMGJLJQK-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Introduction

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry due to its structural features. The molecule combines an indole moiety with a dihydroisoquinoline scaffold, both of which are known for their biological activity. This article provides a detailed exploration of the compound's structure, properties, and potential applications.

Synthesis

The synthesis of N-[2-(6-chloroindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide involves:

  • Preparation of the indole precursor: Starting with 6-chloroindole, functionalization at the nitrogen position with a suitable ethyl linker.

  • Formation of the dihydroisoquinoline scaffold: Through cyclization reactions involving methyl-substituted isoquinoline derivatives.

  • Amide bond formation: Coupling the indole derivative with the isoquinoline carboxylic acid using coupling agents like EDC or DCC.

Safety and Toxicity

ParameterDetails
Acute ToxicityData not available
Skin Irritation PotentialPossible due to chloro group
Eye Irritation PotentialLikely based on related compounds

Computational Studies

Molecular docking studies can be employed to predict binding affinity towards biological targets such as kinases or receptors involved in cancer progression or microbial survival.

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